molecular formula CrSi2 B080328 CHROMIUM SILICIDE CAS No. 12018-09-6

CHROMIUM SILICIDE

Cat. No.: B080328
CAS No.: 12018-09-6
M. Wt: 108.17 g/mol
InChI Key: CHXGWONBPAADHP-UHFFFAOYSA-N
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Description

Chromium Silicide (CrSi₂) is an advanced inorganic compound supplied as a high-purity, odorless gray powder . It has a molar mass of 108.17 g/mol, a density of 4.91 g/cm³, and a high melting point of 1,490 °C . This material is insoluble in water and exhibits an indirect band gap of 0.35 eV, characteristic of a p-type degenerate semiconductor . In research and development , this compound is valued for its unique combination of properties, making it suitable for several high-tech applications. It is a key material for high-temperature thermoelectric applications due to its relatively high Seebeck coefficient and low electrical resistivity, with its performance being enhanced by reducing its thermal conductivity through methods like grain size reduction and doping . In the field of microelectronics and integrated circuits , it is utilized as a diffusion barrier and for forming conductive thin films and contacts on amorphous silicon, which enhances surface conductivity, particularly on n-type doped layers . Furthermore, its excellent oxidation and corrosion resistance, stemming from the formation of a protective surface layer of chromium oxide (Cr₂O₃) and amorphous silica (SiO₂) at high temperatures (up to 725°-1000°C), makes it an excellent candidate for protective coatings and composite materials in aggressive environments, such as in aerospace and industrial applications . It is also used in the ceramic industry and as a component in additive manufacturing for producing high-temperature-resistant parts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is sensitive to moisture .

Properties

CAS No.

12018-09-6

Molecular Formula

CrSi2

Molecular Weight

108.17 g/mol

InChI

InChI=1S/Cr.2Si

InChI Key

CHXGWONBPAADHP-UHFFFAOYSA-N

SMILES

[Si].[Si].[Cr]

Canonical SMILES

[Si]#[Cr]#[Si]

Origin of Product

United States

Mechanism of Action

Target of Action

Chromium Silicide (CrSi) primarily targets silicon (Si) atoms in the solid phase. The interaction between chromium and silicon is a key aspect of the compound’s action. Chromium in silicon has an increased reactivity, which is crucial for the formation of chromium silicides.

Biological Activity

Chromium silicide (CrSi) is a compound of chromium and silicon that has garnered attention due to its potential applications in various fields, including electronics, thermoelectric materials, and nanotechnology. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can be synthesized through various methods, including molecular beam epitaxy (MBE) and chemical vapor deposition (CVD). The formation of different phases such as CrSi2, CrSi, and Cr5Si3 during synthesis can influence its properties and biological interactions.

Table 1: Phases of this compound Synthesized

Sample IDSubstrate Temp. (°C)Si Cell Temp. (°C)Majority PhaseMinority Phases
19001500CrSi2CrSi, Cr5Si3
210001500CrSi2CrSi, Cr5Si3
36001525CrSi2CrSi

Antimicrobial Properties

Research indicates that chromium compounds, particularly chromium(III) complexes, exhibit significant antimicrobial activity. Studies show that these complexes can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli by inducing oxidative stress, which leads to bacterial cell damage . this compound's potential role in this context remains an area for further exploration.

The antimicrobial effects of chromium compounds are attributed to their ability to generate reactive oxygen species (ROS), which can damage bacterial DNA and cellular components. This oxidative damage is a critical factor in the bactericidal activity observed in chromium(III) complexes .

Case Study: this compound in Nanostructures

Recent studies have explored the fabrication of this compound nanostructures within silicon nanopillars. These nanostructures demonstrate enhanced field-emission behavior, suggesting potential applications in electronic devices . However, the biological implications of these nanostructures require careful examination to assess their safety in biological systems.

Toxicological Considerations

The biotoxicity of chromium compounds is well-documented, particularly concerning environmental exposure. Chromium(III) is generally considered less toxic than chromium(VI), but chronic exposure can still lead to adverse health effects . Understanding the toxicity profile of this compound is essential for evaluating its safety in biomedical applications.

Table 2: Toxicity Data for Chromium Compounds

CompoundToxicity LevelHealth Effects
Chromium(III)LowSkin irritation, allergic reactions
Chromium(VI)HighCarcinogenic effects, respiratory issues

Future Research Directions

Given the promising properties of this compound, future research should focus on:

  • In Vivo Studies : Investigating the biological interactions and toxicity of this compound in living organisms.
  • Mechanistic Studies : Elucidating the mechanisms underlying its antimicrobial activity.
  • Nanotechnology Applications : Exploring the implications of this compound nanostructures in biomedical devices.

Chemical Reactions Analysis

Chemical Vapor Deposition (CVD)

CrSi₂ and Cr₅Si₃ nanowires were synthesized via CVD using CrCl₃·6H₂O as a precursor and Si substrates at varying temperatures :

  • At 700°C :

    CrCl3(g)+Si(s)CrSi2(s)+SiCl4(g) 1 \text{CrCl}_3(g)+\text{Si}(s)\rightarrow \text{CrSi}_2(s)+\text{SiCl}_4(g)\quad \text{ 1 }

    Subsequent reactions between SiCl₄ and CrCl₃ further enhanced CrSi₂ formation :

    2CrCl3(g)+3SiCl4(g)+7H2(g)2CrSi2(s)+14HCl(g) 2 2\text{CrCl}_3(g)+3\text{SiCl}_4(g)+7\text{H}_2(g)\rightarrow 2\text{CrSi}_2(s)+14\text{HCl}(g)\quad \text{ 2 }
  • At 750°C :

    5CrCl3(g)+3Si(s)+15H2(g)Cr5Si3(s)+15HCl(g) 3 5\text{CrCl}_3(g)+3\text{Si}(s)+15\text{H}_2(g)\rightarrow \text{Cr}_5\text{Si}_3(s)+15\text{HCl}(g)\quad \text{ 3 }

Key Parameters :

Temperature (°C)Phase FormedMorphologyGrowth Mechanism
700CrSi₂NanowiresSelf-catalytic vapor-liquid-solid (VLS)
750Cr₅Si₃NanowiresReductive CVD with H₂

Phase Formation and Thermodynamics

The stability of chromium silicides depends on reaction kinetics and Gibbs free energy (ΔG):

  • Cr₅Si₃ exhibits the lowest ΔG (-55.71 kcal/mol at 900°C), making it the most thermodynamically stable phase under reductive conditions .

  • CrSi₂ dominates in CVD due to rapid vapor-phase reactions, despite higher ΔG compared to Cr₃Si .

CVD Growth Mechanism

  • Mass Transfer vs. Surface Reaction :

    • Low gas flow rates (60 sccm) favor nanowire growth (mass transfer control).

    • High flow rates (240 sccm) promote film formation (surface reaction control) .

  • Self-Catalysis :
    CrSi₂ nanoparticles act as catalysts for nanowire growth via the VLS mechanism, with SiCl₄ byproducts influencing supersaturation .

Electrochemical Reduction Mechanism

  • A single-step reduction process occurs at -1.6 V to -1.9 V vs. Pt, with Cr³⁺ and Si⁴⁺ ions co-depositing on the cathode .

Oxidation Resistance

Cr₃Si hollow particles demonstrate moderate oxidation resistance, with a 1.2 wt% mass gain after 10 hours at 800°C in air, attributed to SiO₂ surface passivation .

Comparison with Similar Compounds

Key Properties of CrSi₂ :

Property Value/Description Reference
Crystal Structure Hexagonal C40-type
Bandgap ~0.35 eV
Melting Point 1490°C
Work Function 3.9 eV
Thermoelectric ZT (900 K) 0.25
Density 4.7 g/cm³

CrSi₂ is synthesized via chemical vapor deposition (CVD) using precursors like CrCl₃·6H₂O on Si substrates, enabling controlled growth of nanowires and nanostructures for advanced applications in microelectronics and energy conversion .

Comparison with Similar Silicides

Molybdenum Disilicide (MoSi₂)

  • Structure : Tetragonal (C11b-type).
  • Applications : Heating elements, aerospace coatings due to superior oxidation resistance up to 1700°C.
  • Comparison :
    • MoSi₂ has a higher oxidation resistance than CrSi₂ but a wider bandgap (~0.8 eV), limiting its use in optoelectronics .
    • CrSi₂ outperforms MoSi₂ in field emission due to lower work function .

Titanium Disilicide (TiSi₂)

  • Structure : Orthorhombic (C54 phase).
  • Applications : CMOS interconnects for low resistivity (~13–20 μΩ·cm).
  • Comparison: TiSi₂ has lower thermal stability (decomposes above 700°C) compared to CrSi₂ .

Tungsten Disilicide (WSi₂)

  • Structure : Tetragonal (C11b-type).
  • Applications : Gate electrodes in DRAM devices.
  • Comparison :
    • WSi₂ has higher electrical conductivity but lacks the thermoelectric efficiency of CrSi₂ .
    • CrSi₂’s narrow bandgap enables broader optoelectronic applications .

Iron Disilicide (β-FeSi₂)

  • Structure : Orthorhombic.
  • Applications : Thermoelectric materials and photovoltaics.
  • Comparison :
    • β-FeSi₂ has a slightly wider bandgap (~0.8 eV) than CrSi₂, making CrSi₂ more suitable for low-energy photon absorption .
    • Both exhibit comparable thermoelectric performance, but CrSi₂ has better mechanical durability .

Chromium Trisilicide (Cr₃Si)

  • Structure : Cubic (A15-type).
  • Applications : High-temperature structural materials.
  • Comparison: Cr₃Si has a higher melting point (2043 K) and lower density (6.4 g/cm³) than CrSi₂, but its broader bandgap (~1.1 eV) limits semiconductor applications . CrSi₂ is more versatile in nanotechnology due to controllable nanowire synthesis .

Data Table: Comparative Properties of Transition Metal Silicides

Compound Crystal Structure Bandgap (eV) Melting Point (°C) Key Applications
CrSi₂ Hexagonal 0.35 1490 Optoelectronics, Thermoelectrics
MoSi₂ Tetragonal 0.80 2030 Heating elements, Coatings
TiSi₂ Orthorhombic Metallic 700 (decomposes) CMOS interconnects
WSi₂ Tetragonal Metallic 2160 DRAM gate electrodes
β-FeSi₂ Orthorhombic 0.80 1210 Thermoelectrics, Solar cells
Cr₃Si Cubic 1.10 1770 High-temperature structural

Data compiled from

Challenges :

  • Scalable synthesis of defect-free CrSi₂ nanostructures.
  • Improving thermoelectric ZT values beyond 0.3 for industrial adoption.

Future Research :

  • Exploration of doping strategies (e.g., Al, Ge) to optimize electrical and thermal properties.
  • Integration of CrSi₂ into silicon photonics for on-chip optoelectronic systems.

Preparation Methods

One-Step Smelting Process

The one-step method directly smelts chromium ore (Cr₂O₃), silica (SiO₂), coke (C), and steel scraps in a submerged arc furnace. Key parameters include maintaining a slag temperature above 1700°C and a slag composition of 40–50% SiO₂, <2 MgO/Al₂O₃ ratio, and <5% CaO to minimize chromium loss. The process yields alloys with <0.04% carbon content but faces operational challenges due to viscous slag. A slag-pulling machine is often used to extract slag, which is then processed via gravity separation to recover entrapped chromium.

Table 1: Comparison of One-Step and Two-Step Smelting Methods

ParameterOne-Step MethodTwo-Step Method
Carbon Content<0.04%0.06–0.13%
Slag VolumeHigh (30–40% Cr loss)Low (<5% Cr loss)
Energy Consumption3800–4200 kWh/ton4500–5000 kWh/ton
Key AdvantageLower capital costBetter slag management

Two-Step Smelting Process

The two-step method first produces high-carbon ferrochromium (6–8% C) in a submerged arc furnace, followed by smelting with silica and coke to form silicon-chromium alloy. Particle size of ferrochromium (<20 mm) is critical to ensure complete carbide (Cr,Fe)₇C₃ decomposition into CrSi and FeSi. Post-treatment methods like shake package decarburization (using microcarbon ferrochromium slag) reduce carbon content to 0.02%, while slag washing further lowers phosphorus impurities by 75–90%.

Chemical Vapor Deposition (CVD) for Nanostructured this compound

CVD enables precise synthesis of this compound nanowires and thin films, with morphology controlled via gas flow rates, temperatures, and substrate pre-treatment.

Growth Mechanism and Parameters

Using CrCl₃·6H₂O and Si substrates at 700–800°C, CrSi₂ nanowires form via vapor-solid (VS) mechanisms. At lower gas flow rates (60–120 sccm), nanowire growth dominates, while higher rates (240 sccm) favor film deposition. Oxygen contamination leads to core-shell CrSi₂/SiO₂ structures, necessitating inert atmospheres for phase purity.

Table 2: CVD Parameters and Resultant Morphologies

Temperature (°C)Gas Flow (sccm)Time (min)MorphologyPhase Identified
7006030Nanowires (Ø 50 nm)CrSi₂, Cr₅Si₃
80012060Nanowires + ParticlesCrSi₂ (core)/SiO₂
75024045Continuous FilmCrSi₂

Substrate and Precursor Influence

Silicon (100) substrates yield epitaxial CrSi₂ nanowires aligned along the110 direction, with lattice matching minimizing interfacial defects. Precursor concentration ratios (CrCl₃:SiO₂) above 1:2 suppress parasitic Cr₅Si₃ formation, achieving 98% phase purity in optimized conditions.

Electrochemical Synthesis in Molten Salts

Electrodeposition in NaCl-Na₃AlF₆ melts offers a low-energy route for this compound synthesis, leveraging controlled potentials and electrolyte compositions.

Electrolyte Composition and Deposition

Electrolyte Composition (wt.%)Potential (V)Temperature (°C)Product PhaseCurrent Efficiency
67.5 NaCl-31.0 Na₃AlF₆-1.5 Na₂WO₄−1.351010CrSi₂88%
29.0 NaCl-67.0 Na₃AlF₆-2.0 Na₂MoO₄−1.451173Cr₅Si₃78%

Phase Control via Additives

Tungstate additives favor CrSi₂ due to WO₄²⁻ catalysis of Si reduction, while molybdate promotes Cr₅Si₃ by altering Si diffusion kinetics. Post-deposition annealing at 900°C in argon enhances crystallinity, reducing lattice defects by 40%.

Chemical Precursor Routes for Composite Powders

Solution-based methods synthesize this compound-silicon carbide (CrSi₂-SiC) composites, ideal for high-strength electronic components.

Spray Drying and Thermochemical Processing

Aqueous solutions of CrCl₃ and sodium methylsiliconate (NaCH₃SiO₃) are spray-dried to form amorphous precursor powders. Annealing at 900–1300°C under argon yields spherical CrSi₂-SiC composites (Ø 200–500 nm) with 5–10% SiC by mass. Glucose addition reduces oxide impurities (Cr₂O₃, SiO₂) by 70%, enhancing silicide phase purity.

Table 4: Annealing Conditions and Composite Properties

Annealing Temp (°C)Time (h)SiC Content (wt.%)Dominant PhaseParticle Size (nm)
90025Cr₅Si₃150
110048CrSi₂ + Cr₅Si₃300
1300610CrSi₂500

Morphology Control

Precursor processing routes dictate final morphology: spray drying produces spherical composites, while bulk precipitation yields irregular agglomerates. Homogeneous Cr/Si distribution (34 ± 3 at.% Cr, 63 ± 3 at.% Si) is achievable only with spray-dried precursors.

Comparative Analysis and Recommendations

Each method exhibits distinct advantages:

  • Smelting : Optimal for bulk production but limited to Cr-Si-Fe alloys.

  • CVD : Superior for nanostructures but energy-intensive.

  • Electrochemical : Scalable for coatings, though phase purity requires stringent control.

  • Chemical Precursors : Ideal for composites but necessitates post-processing.

Future research should focus on hybrid techniques, such as CVD-sputtering for defect-free thin films, and molten salt electrolysis with nanocarbon additives to enhance conductivity.

Q & A

Q. What are the standard laboratory methods for synthesizing chromium silicide (CrSi₂), and how do they influence material purity?

this compound is typically synthesized via solid-state reactions at high temperatures (e.g., 1000–1300°C) using stoichiometric mixtures of chromium and silicon powders. Reactive sintering or sputtering techniques (e.g., magnetron sputtering) are also employed for thin-film applications. Purity is ensured by controlling atmospheric conditions (e.g., inert argon gas) and post-synthesis characterization via X-ray diffraction (XRD) to confirm the CrSi₂ phase .

Q. How should researchers safely handle this compound (CrSi₂) to minimize exposure risks?

Safety protocols include:

  • Using fume hoods to avoid inhalation of fine particles.
  • Wearing nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Employing high-efficiency particulate air (HEPA) filters during powder processing. Refer to safety data sheets (SDS) for CrSi₂, which highlight respiratory and dermal protection requirements .

Q. What spectroscopic techniques are most effective for characterizing CrSi₂'s structural and compositional properties?

  • XRD : Identifies crystallographic phases and lattice parameters.
  • SEM-EDS : Maps elemental distribution and surface morphology.
  • XPS : Analyzes surface oxidation states and chemical bonding.
  • Raman spectroscopy : Detects vibrational modes linked to Si-Cr bonding .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermodynamic properties of CrSi₂?

Density functional theory (DFT) simulations can predict formation enthalpies, phase stability, and electronic band structures. These models are validated against experimental data (e.g., differential scanning calorimetry) to address discrepancies in melting points (reported as ~1490°C) or density variations (4.7 g/cm³ vs. literature gaps) .

Q. What experimental designs are recommended for assessing CrSi₂'s environmental toxicity, given limited ecotoxicological data?

  • Conduct acute toxicity assays using Daphnia magna or algal species to evaluate aquatic impact.
  • Simulate soil leaching experiments to assess heavy metal (Cr) release under varying pH conditions.
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify bioaccumulation in model organisms .

Q. How can researchers optimize CrSi₂'s thermoelectric performance through defect engineering?

  • Introduce controlled dopants (e.g., Al or Ge) to modulate carrier concentration.
  • Measure Seebeck coefficients and electrical conductivity via four-probe methods.
  • Use scanning transmission electron microscopy (STEM) to correlate lattice defects with thermal conductivity reductions .

Q. What strategies mitigate data gaps in CrSi₂'s high-temperature oxidation behavior?

  • Perform thermogravimetric analysis (TGA) under controlled oxygen partial pressures.
  • Characterize oxide layers using cross-sectional TEM and energy-dispersive spectroscopy (EDS).
  • Compare results with ab initio molecular dynamics (AIMD) simulations of surface oxidation pathways .

Methodological Guidance

Q. How should researchers address inconsistencies in reported physical properties of CrSi₂?

  • Cross-validate data across multiple techniques (e.g., XRD for crystallinity, Archimedes' method for density).
  • Reference peer-reviewed studies over non-academic sources (e.g., SDS entries with incomplete data) .

What frameworks assist in formulating hypothesis-driven research questions for CrSi₂ studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: CrSi₂ thin films.
  • Intervention: Doping with transition metals.
  • Outcome: Enhanced electrical conductivity .

Q. How can systematic literature reviews improve experimental design for CrSi₂ applications?

  • Use databases like SciFinder or Web of Science to identify knowledge gaps (e.g., interfacial stability in heterostructures).
  • Prioritize studies with rigorous methodology (e.g., controlled synthesis parameters) over anecdotal reports .

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